molecular formula C6H12OS2 B14715420 4,4-Bis(methylsulfanyl)but-3-en-2-ol CAS No. 15081-72-8

4,4-Bis(methylsulfanyl)but-3-en-2-ol

Cat. No.: B14715420
CAS No.: 15081-72-8
M. Wt: 164.3 g/mol
InChI Key: ZIORFKHOOKKYEC-UHFFFAOYSA-N
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Description

4,4-Bis(methylsulfanyl)but-3-en-2-ol is a chemical compound with the molecular formula C6H12OS2. It is characterized by the presence of two methylsulfanyl groups attached to a butenol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(methylsulfanyl)but-3-en-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-buten-2-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(methylsulfanyl)but-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Bis(methylsulfanyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Bis(methylsulfanyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(methylsulfanyl)but-3-en-2-one: Similar structure but with a ketone group instead of an alcohol.

    4,4-Bis(methylsulfanyl)butane: Lacks the double bond present in 4,4-Bis(methylsulfanyl)but-3-en-2-ol.

    4,4-Bis(methylsulfanyl)pent-3-en-2-ol: Contains an additional carbon in the backbone.

Uniqueness

This compound is unique due to its combination of methylsulfanyl groups and a butenol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

15081-72-8

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

4,4-bis(methylsulfanyl)but-3-en-2-ol

InChI

InChI=1S/C6H12OS2/c1-5(7)4-6(8-2)9-3/h4-5,7H,1-3H3

InChI Key

ZIORFKHOOKKYEC-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(SC)SC)O

Origin of Product

United States

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